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  • Product: 2-Fluoro-4-(furan-2-YL)benzoic acid
  • CAS: 1262004-78-3

Core Science & Biosynthesis

Foundational

2-Fluoro-4-(furan-2-YL)benzoic acid chemical structure and properties

An In-Depth Technical Guide to 2-Fluoro-4-(furan-2-yl)benzoic acid: Synthesis, Properties, and Applications Introduction In the landscape of modern drug discovery and materials science, the strategic combination of privi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-4-(furan-2-yl)benzoic acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and materials science, the strategic combination of privileged structural motifs is a cornerstone of rational design. 2-Fluoro-4-(furan-2-yl)benzoic acid is a compound that exemplifies this principle, integrating three key features: a benzoic acid core, a fluorine substituent, and a furan ring. The furan ring is a five-membered aromatic heterocycle present in a multitude of pharmacologically active compounds, often serving as a bioisostere for phenyl groups and contributing to a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] The benzoic acid moiety provides a crucial handle for forming salts or engaging in hydrogen bonding interactions with biological targets.[6]

This technical guide offers a comprehensive overview of 2-Fluoro-4-(furan-2-yl)benzoic acid for researchers, chemists, and drug development professionals. It details the molecule's chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials.

Molecular Structure and Identification

The molecular architecture of 2-Fluoro-4-(furan-2-yl)benzoic acid consists of a benzoic acid scaffold where a fluorine atom is substituted at the ortho-position (C2) and a furan-2-yl group is attached at the para-position (C4) relative to the carboxyl group.

G cluster_0 Reactants & Catalyst System cluster_1 Process cluster_2 Workup & Purification ReactantA 4-Bromo-2-fluorobenzoic acid Setup 1. Combine reactants, catalyst, ligand, and base in a Schlenk flask. ReactantA->Setup ReactantB Furan-2-boronic acid ReactantB->Setup Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Setup Ligand Phosphine Ligand (e.g., SPhos) Ligand->Setup Base Base (e.g., K₂CO₃ or K₃PO₄) Base->Setup Inert 2. Purge with inert gas (Ar or N₂). Setup->Inert Solvent 3. Add degassed solvent (e.g., Dioxane/H₂O). Inert->Solvent React 4. Heat with stirring (e.g., 80-100 °C). Solvent->React Quench 5. Cool, dilute with EtOAc, and acidify with HCl. React->Quench Extract 6. Separate layers, extract aqueous phase. Quench->Extract Purify 7. Dry, concentrate, and purify (Recrystallization or Chromatography). Extract->Purify Product 2-Fluoro-4-(furan-2-yl)benzoic acid Purify->Product

Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific scale and available reagents.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • Furan-2-boronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup (Self-Validating System): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorobenzoic acid, furan-2-boronic acid, potassium carbonate, Pd(OAc)₂, and SPhos. The use of a Schlenk line and inert gas is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylate product, ensuring its extraction into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Fluoro-4-(furan-2-yl)benzoic acid.

Causality of Experimental Choices
  • Catalyst System (Pd(OAc)₂/SPhos): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) catalyst. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition step (the insertion of palladium into the C-Br bond) and facilitates the final reductive elimination, leading to higher yields and turnover numbers. [7]* Base (K₂CO₃ or K₃PO₄): The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step where the furan group is transferred from boron to the palladium center. [8]* Solvent System (Dioxane/Water): The aqueous-organic mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently. [9]

Applications in Research and Drug Development

While specific biological data for 2-Fluoro-4-(furan-2-yl)benzoic acid is not widely published, its structure positions it as a highly valuable building block for synthesizing more complex molecules with therapeutic potential.

  • Scaffold for Bioactive Molecules: The molecule serves as an excellent starting point for library synthesis. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).

  • Anti-Inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids. Derivatives of 2-fluorobenzoic acid have been specifically investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. [6]* Anticancer and Antimicrobial Potential: The furan nucleus is a component of many compounds with demonstrated antimicrobial and anticancer properties. [10][11][12]Combining this scaffold with the pharmacokinetic benefits of fluorine makes derivatives of this molecule attractive candidates for screening in these therapeutic areas. [3]* Materials Science: Fluorinated biaryl compounds are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties. [13]

Safety and Handling

2-Fluoro-4-(furan-2-yl)benzoic acid should be handled with standard laboratory precautions. As an aromatic carboxylic acid, it may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Fluoro-4-(furan-2-yl)benzoic acid is a strategically designed molecule that combines the advantageous properties of a furan heterocycle, a fluorine substituent, and a benzoic acid functional group. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. While direct applications are still emerging, its potential as a versatile intermediate in the synthesis of novel pharmaceuticals and advanced materials is significant. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their discovery programs.

References

  • PubChem. (n.d.). 2-Fluoro-4-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Preprints.org. (2025). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. Retrieved from [Link]

  • Kossakowski, J., & Ciszewska, M. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4748. MDPI. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Verma, A., Joshi, N., & Singh, R. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8295-8315. PubMed. Retrieved from [Link]

  • Autech. (2026). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

  • 960 Chemical Network. (n.d.). 1261960-73-9 Chemical Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fur-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(9), o2340. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Royal Society of Chemistry. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2489. Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

Introduction: A Strategic Approach to a Novel Fluorinated Benzoic Acid Derivative

An In-Depth Technical Guide to 2-Fluoro-4-(furan-2-YL)benzoic Acid The strategic incorporation of fluorine into bioactive molecules is a well-established paradigm in modern drug discovery. The unique physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-4-(furan-2-YL)benzoic Acid

The strategic incorporation of fluorine into bioactive molecules is a well-established paradigm in modern drug discovery. The unique physicochemical properties of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] When combined with the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated benzoic acid derivatives emerge as a promising class of compounds.[1][2] This guide focuses on the specific, and likely novel, compound 2-Fluoro-4-(furan-2-YL)benzoic acid .

Given the limited direct literature on this specific molecule, this document serves as both a theoretical framework and a practical guide for its synthesis, characterization, and potential applications. By leveraging established principles of medicinal chemistry and drawing upon data from structurally related analogues, we provide a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring this promising chemical entity.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section details the structural and predicted physicochemical characteristics of 2-Fluoro-4-(furan-2-YL)benzoic acid.

Chemical Structure and Composition

The structure of 2-Fluoro-4-(furan-2-YL)benzoic acid is characterized by a benzoic acid core functionalized with a fluorine atom at the ortho-position (C2) and a furan-2-yl ring at the para-position (C4).

  • Molecular Formula: C₁₁H₇FO₃

  • Molecular Weight: 206.17 g/mol

  • IUPAC Name: 2-Fluoro-4-(furan-2-yl)benzoic acid

  • CAS Number: Not currently assigned.

Predicted Physicochemical Data

The properties in the table below are estimated based on the known characteristics of its core components: 2-fluorobenzoic acid and furan. These values provide a baseline for experimental design.

PropertyPredicted ValueRationale and Supporting Evidence
pKa ~3.0 - 3.5The electron-withdrawing fluorine atom ortho to the carboxylic acid group increases its acidity compared to benzoic acid (pKa ≈ 4.2). 2-Fluorobenzoic acid has a pKa of approximately 3.27.[2]
LogP 2.0 - 2.5This value predicts moderate lipophilicity, a desirable trait for many drug candidates. The furan ring contributes to this property.
Appearance White to off-white crystalline solidThis is a typical appearance for many aromatic carboxylic acids.[4][5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water.The carboxylic acid group confers some polarity, but the overall aromatic structure limits aqueous solubility.

Part 2: Synthesis and Characterization Workflow

The synthesis of biaryl compounds is a mature field in organic chemistry. A robust and efficient synthetic route is critical for producing the target molecule in sufficient purity and yield for further studies.

Proposed Synthetic Route: Suzuki Coupling

A Suzuki coupling reaction is proposed as a reliable method for synthesizing 2-Fluoro-4-(furan-2-YL)benzoic acid. This reaction creates the key carbon-carbon bond between the benzoic acid and furan rings. The general workflow is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 4-Bromo-2-fluorobenzoic acid D Suzuki Coupling Reaction (Heated) A->D B Furan-2-boronic acid B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) C->D E Work-up & Acidification D->E F Extraction E->F G Purification (Recrystallization or Chromatography) F->G H 2-Fluoro-4-(furan-2-YL)benzoic acid G->H G cluster_pathway Inflammatory Cascade cluster_inhibitor Inhibition Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Fluoro-4-(furan-2-YL)benzoic acid Inhibitor->COX2 Inhibition

Sources

Foundational

Introduction: The Imperative of Solubility Profiling in Modern Drug Development

An In-depth Technical Guide to Determining the Solubility Profile of 2-Fluoro-4-(furan-2-yl)benzoic Acid in Organic Solvents In the trajectory of drug discovery and development, the intrinsic solubility of an active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of 2-Fluoro-4-(furan-2-yl)benzoic Acid in Organic Solvents

In the trajectory of drug discovery and development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences every stage, from initial high-throughput screening to final dosage form manufacturing. A suboptimal solubility profile can lead to erratic in vitro assay results, poor bioavailability, underestimated toxicity, and significant formulation challenges, ultimately escalating development costs and timelines.[1][2] Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a data point but a critical predictive tool for its success as a therapeutic agent.

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously determine the solubility profile of the novel compound, 2-Fluoro-4-(furan-2-yl)benzoic acid. While specific experimental data for this molecule is not yet widely published, this document outlines the authoritative methodologies, theoretical underpinnings, and practical workflows required to generate a comprehensive and reliable solubility profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

PART 1: Physicochemical Landscape of 2-Fluoro-4-(furan-2-yl)benzoic Acid

Before embarking on experimental solubility determination, a theoretical assessment of the molecule's structure is crucial for anticipating its behavior and designing appropriate studies. The structure of 2-Fluoro-4-(furan-2-yl)benzoic acid combines a fluorinated benzoic acid core with a furan moiety.

  • Ionization and pH-Dependence: The presence of the carboxylic acid group (-COOH) makes it a weak acid. Consequently, its solubility in protic and aqueous-based systems will be highly dependent on the pH. At pH values significantly below its acid dissociation constant (pKa), the neutral, un-ionized form will predominate, which is typically less soluble in aqueous media. Conversely, in basic media (pH > pKa), it will exist as the more polar and generally more water-soluble carboxylate anion. Understanding the pKa is therefore essential for any studies involving buffered or aqueous co-solvent systems.[3][4]

  • Polarity and Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carboxylic oxygens, the furan oxygen, and the fluorine atom). This capacity for hydrogen bonding suggests potential for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[5] The overall polarity is a balance between the polar functional groups and the non-polar aromatic rings.

  • Solid-State Properties: The crystal lattice energy of the solid form significantly impacts solubility.[5] Polymorphs, hydrates, or amorphous forms of the same compound can exhibit markedly different solubilities.[4] It is imperative to characterize the solid form being used for solubility studies (e.g., via X-ray powder diffraction) to ensure consistency and reproducibility.

PART 2: Experimental Determination of Solubility

Two primary types of solubility are measured in pharmaceutical research: thermodynamic and kinetic. Both provide valuable, context-specific information.[3]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[3][4] The shake-flask method is the most reliable and widely accepted technique for its determination.[3][6]

  • Preparation: Add an excess amount of solid 2-Fluoro-4-(furan-2-yl)benzoic acid to a series of glass vials. The excess is critical to ensure that a saturated state can be reached and maintained.[3]

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial. A diverse panel of solvents should be chosen to cover a range of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium.[4] This can vary from 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, signifying equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To obtain a clear supernatant free of any undissolved particles, centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF) is the most robust method.[1][4]

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable mobile phase.

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the samples and standards using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

A Add Excess Solid Compound to Vial B Add Known Volume of Organic Solvent A->B C Seal and Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (e.g., 0.45 µm) D->E F Prepare Dilutions and Calibration Standards E->F G Analyze by HPLC-UV or LC-MS F->G H Calculate Concentration vs. Standard Curve G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[5][9] This method is rapid, requires minimal compound, and is well-suited for early-stage discovery to quickly rank compounds.[1][2]

  • Stock Solution: Prepare a high-concentration stock solution of 2-Fluoro-4-(furan-2-yl)benzoic acid in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a microplate, add the DMSO stock solution to the chosen organic solvent or aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and perform serial dilutions.[1][2] The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[10]

  • Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1.5 to 2 hours).[8][10] During this time, compounds with solubility below the tested concentration will precipitate.

  • Precipitate Removal: Use a solubility filter plate (which contains a filter membrane at the bottom of each well) and a vacuum manifold to separate the dissolved compound from the precipitate.[10]

  • Quantification: Analyze the concentration of the compound in the clear filtrate. This can be done using various methods:

    • UV Spectroscopy: For compounds with a strong chromophore, absorbance can be measured directly in a UV-compatible microplate and compared to a standard curve.[5][10]

    • Nephelometry: Detects precipitate by light scattering, providing a rapid assessment of the point of insolubility.[2][5]

    • LC-MS: Offers the highest sensitivity and specificity for quantification.[8]

A Prepare High-Concentration Stock in DMSO B Add Stock to Solvent/Buffer in Microplate A->B C Incubate with Shaking (1-2h) B->C D Precipitation of Insoluble Compound Occurs C->D E Separate Soluble Fraction via Filtration D->E F Quantify Concentration in Filtrate (UV, LC-MS) E->F G Determine Highest Soluble Concentration F->G

Caption: General Workflow for a Kinetic Solubility Assay.

PART 3: Data Presentation and Interpretation

To facilitate analysis and comparison, all quantitative solubility data should be systematically organized.

Table 1: Template for Summarizing Solubility Data
SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol6.625Experimental ValueCalculated ValueThermodynamic
Ethanol5.225Experimental ValueCalculated ValueThermodynamic
Acetone5.425Experimental ValueCalculated ValueThermodynamic
Ethyl Acetate4.325Experimental ValueCalculated ValueThermodynamic
Dichloromethane3.425Experimental ValueCalculated ValueThermodynamic
Toluene2.425Experimental ValueCalculated ValueThermodynamic
Heptane0.025Experimental ValueCalculated ValueThermodynamic
PBS (pH 7.4)N/A25Experimental ValueCalculated ValueKinetic

Interpreting the Results: The generated data should be analyzed to identify trends. Typically, the solubility of a polar compound like 2-Fluoro-4-(furan-2-yl)benzoic acid is expected to be higher in more polar solvents, especially those capable of hydrogen bonding. Low solubility in non-polar solvents like heptane is anticipated.[11] Comparing the solubility across a spectrum of solvents provides crucial insights for selecting appropriate vehicles for in vivo studies, solvents for purification via crystallization, and excipients for formulation development.

Conclusion

This guide provides the essential scientific framework and actionable protocols for a comprehensive investigation into the solubility of 2-Fluoro-4-(furan-2-yl)benzoic acid. By meticulously applying the "gold standard" shake-flask method for thermodynamic solubility and leveraging high-throughput kinetic assays for initial screening, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. Adherence to these self-validating systems ensures the integrity of the results and provides an authoritative foundation for advancing promising therapeutic candidates.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]

  • Bergström, C. A., & Al-Tikriti, Y. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Fluoro-4-(propan-2-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 2-fluoro- (CAS 445-29-4). (n.d.). Cheméo. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • Han, S., & Amidon, G. L. (1998). Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed. Retrieved from [Link]

  • Slavchov, R. I., et al. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. The Journal of Chemical Physics. Retrieved from [Link]

  • Slavchov, R. I., et al. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. AIP Publishing. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 2-amino-3-fluoro. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Retrieved from [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.). Academia.edu. Retrieved from [Link]

  • Benzoic Acid Solubility in Solvents. (2015, January 12). Scribd. Retrieved from [Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Properties of 2-Fluoro-4-(furan-2-yl)benzoic Acid Derivatives

Abstract The 2-fluoro-4-(furan-2-yl)benzoic acid scaffold represents a novel chemical space with significant potential in modern drug discovery. The strategic incorporation of a fluorine atom and a furan ring onto a benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-fluoro-4-(furan-2-yl)benzoic acid scaffold represents a novel chemical space with significant potential in modern drug discovery. The strategic incorporation of a fluorine atom and a furan ring onto a benzoic acid core allows for nuanced modulation of physicochemical and pharmacokinetic properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of this promising class of molecules. While specific data on this scaffold is emerging, this document synthesizes established principles of medicinal chemistry and pharmacokinetics to offer expert insights into experimental design and data interpretation, ensuring a robust and efficient progression of drug candidates.

Introduction: Deconstructing the Scaffold for PK Prediction

The success of any small molecule drug candidate is critically dependent on its pharmacokinetic (PK) profile.[3] A compound must navigate a complex biological system to reach its target in sufficient concentration and for an appropriate duration. The 2-fluoro-4-(furan-2-yl)benzoic acid scaffold integrates three key structural motifs, each contributing distinct characteristics that will govern its ADME properties.

  • Benzoic Acid Core: This acidic group (pKa ≈ 4.2) dictates the ionization state of the molecule.[4] At physiological pH, it will exist predominantly as an anion, which typically lowers membrane permeability but increases aqueous solubility. Its versatility allows for extensive chemical modification to fine-tune activity and PK profiles.[1][5]

  • Fluorine Substituent: The incorporation of fluorine is a cornerstone of modern drug design.[6] Its high electronegativity can lower the pKa of the adjacent carboxylic acid, influencing solubility and binding interactions. Crucially, the strength of the carbon-fluorine bond often renders that position resistant to oxidative metabolism, a strategy frequently used to enhance metabolic stability and prolong a drug's half-life.[2][7]

  • Furan Ring: The furan moiety, a five-membered aromatic heterocycle, serves as a versatile pharmacophore.[8] It can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.[9] However, the furan ring itself can be susceptible to oxidation, which represents a key metabolic pathway to investigate.[10][11]

This guide will systematically explore the anticipated ADME profile of this scaffold and provide validated, step-by-step protocols for its experimental evaluation.

Absorption: Predicting Oral Bioavailability

For most drugs, oral administration is the preferred route, making intestinal absorption a critical hurdle.[12] The absorption of 2-fluoro-4-(furan-2-yl)benzoic acid derivatives will be governed by a balance between their solubility and their ability to permeate the intestinal epithelium.

Expert Insights & Mechanistic Predictions: The acidic nature of the benzoic acid moiety suggests that these compounds will be more soluble in the higher pH environment of the intestine but less permeable due to ionization. Conversely, the fluorine and furan components may increase lipophilicity, which can enhance passive transcellular diffusion.[6] Therefore, a key determinant of oral absorption will be the overall lipophilicity (LogD at intestinal pH) and whether the compounds are substrates for active uptake or efflux transporters.

Mandatory Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for in vitro prediction of intestinal drug absorption.[12][13] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[14][15]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 18-22 days to allow for the formation of a polarized, differentiated monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[16] The permeability of a paracellular marker like Lucifer Yellow is also assessed to confirm tight junction integrity.[15]

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-to-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over a 120-minute incubation period at 37°C.[15] This direction simulates drug absorption from the gut into the bloodstream.

    • Basolateral-to-Apical (B-to-A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and sampling is done from the apical chamber. This direction measures the extent of active efflux back into the gut lumen.[13]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[13] The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[13]

Diagram 1: Caco-2 Permeability Workflow

G cluster_prep Preparation cluster_assay Bidirectional Assay (37°C) cluster_analysis Analysis c1 Seed Caco-2 cells on Transwell® inserts c2 Culture for 18-22 days to form monolayer c1->c2 c3 Confirm monolayer integrity (TEER & Lucifer Yellow) c2->c3 a1 A -> B Assay: Dose Apical side c3->a1 b1 B -> A Assay: Dose Basolateral side c3->b1 a2 Sample Basolateral side (0, 60, 120 min) a1->a2 b2 Sample Apical side (0, 60, 120 min) b1->b2 d1 Quantify compound concentration by LC-MS/MS a2->d1 b2->d1 d2 Calculate Papp (A->B) and Papp (B->A) d1->d2 d3 Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) d2->d3 end end d3->end Interpret Data: - High/Low Permeability - Efflux Substrate?

Caption: Workflow for assessing intestinal permeability.

Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body. Two key parameters governing distribution are Plasma Protein Binding (PPB) and the Volume of Distribution (Vd).

Expert Insights & Mechanistic Predictions: As weak acids, benzoic acid derivatives are expected to bind significantly to albumin, the major protein in plasma.[1][17] High PPB can limit the free fraction of the drug available to exert its therapeutic effect and can also affect its clearance. The lipophilicity imparted by the furan and fluoro groups may lead to a moderate to high volume of distribution, suggesting penetration into tissues.

Mandatory Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the fraction of a drug that binds to plasma proteins.[17][18] It measures the unbound fraction at steady state.

Step-by-Step Methodology:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, where each well is divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa). This membrane allows small molecules (unbound drug) to pass through but retains large proteins.[18][19]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).

  • Dialysis: The plasma containing the test compound is added to one chamber (the plasma side), and protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer side).[19]

  • Incubation: The plate is sealed and incubated at 37°C on a shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[19][20]

  • Sampling & Matrix Matching: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.

  • Quantification: The total concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated as: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100 Where C_plasma and C_buffer are the final drug concentrations in the plasma and buffer chambers, respectively.

Diagram 2: Equilibrium Dialysis Workflow

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis p1 Spike test compound into plasma (e.g., human, rat) p2 Prepare dialysis device with semipermeable membrane p1->p2 d1 Add plasma with compound to one chamber p2->d1 d2 Add buffer (PBS, pH 7.4) to other chamber p2->d2 d3 Incubate at 37°C for 4-6 hours to reach equilibrium d1->d3 d2->d3 a1 Sample both plasma and buffer chambers d3->a1 a2 Quantify concentrations (C_plasma, C_buffer) by LC-MS/MS a1->a2 a3 Calculate % Protein Bound a2->a3 end end a3->end Result: Fraction of drug unbound (fu)

Caption: Workflow for Plasma Protein Binding assay.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[21] It is a major determinant of a drug's half-life and potential for drug-drug interactions.

Expert Insights & Mechanistic Predictions: For the 2-fluoro-4-(furan-2-yl)benzoic acid scaffold, several metabolic pathways are plausible:

  • Phase I (Oxidation): The furan ring is a known target for cytochrome P450 (CYP) enzymes, which can lead to ring-opening and the formation of reactive electrophilic intermediates (like a cis-enedione).[11][22][23] This is a critical liability to assess, as reactive metabolites can cause toxicity. The 2-fluoro substituent on the benzoic acid ring is expected to block oxidation at that position, potentially improving metabolic stability compared to a non-fluorinated analog.[2][7]

  • Phase II (Conjugation): The carboxylic acid group is a prime site for glucuronidation via UGT enzymes, a common metabolic pathway for acidic drugs that increases water solubility and facilitates excretion.

Mandatory Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay is a high-throughput method used in early discovery to assess a compound's susceptibility to Phase I metabolism and to estimate its intrinsic clearance (CLint).[21][24]

Step-by-Step Methodology:

  • Reagent Preparation: Pooled liver microsomes (from human, rat, etc.) are thawed and diluted in a phosphate buffer (pH 7.4).[25]

  • Incubation Mixture: The test compound (e.g., at 1 µM) is added to the microsomal suspension.[25]

  • Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[24] A parallel incubation without NADPH is run as a negative control to check for non-enzymatic degradation.[25]

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[25][26]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[21]

  • Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k

    • The intrinsic clearance (CLint, in µL/min/mg protein) is calculated from the half-life.[21]

Diagram 3: Microsomal Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare liver microsomes in buffer (pH 7.4) p2 Add test compound (1 µM) p1->p2 p3 Pre-warm to 37°C p2->p3 r1 Initiate reaction by adding NADPH p3->r1 r2 Incubate at 37°C r1->r2 r3 Take samples at multiple time points (0-60 min) r2->r3 r4 Quench with cold acetonitrile + Int. Std. r3->r4 a1 Centrifuge and analyze supernatant by LC-MS/MS r4->a1 a2 Plot ln(% Remaining) vs. Time a1->a2 a3 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) a2->a3 end end a3->end Result: Metabolic Stability Profile

Caption: Workflow for Metabolic Stability assay.

Integrated In Vivo Pharmacokinetic Studies

While in vitro assays are invaluable for screening and optimization, the definitive assessment of a compound's ADME profile requires in vivo studies in animal models.[3][27] These studies integrate all ADME processes and provide the key parameters needed to predict human pharmacokinetics.

Experimental Protocol: Rodent Single-Dose Pharmacokinetic Study

A typical early-stage PK study involves administering the compound to rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes.[27][28]

Step-by-Step Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are often used. For IV dosing and serial blood sampling, cannulation of a vein (e.g., jugular) and an artery (e.g., carotid) may be performed.[28][29]

  • Dosing:

    • IV Group: A cohort of rats (n=3-5) receives a single bolus injection of the drug (e.g., 1-2 mg/kg) in a suitable vehicle.

    • PO Group: A separate cohort receives the drug via oral gavage (e.g., 5-10 mg/kg) in a suitable formulation.[29]

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected at specific time points post-dose (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[29] Plasma is harvested by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.[28]

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total drug exposure over time.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
t₁/₂ Half-lifeThe time required for the drug concentration to decrease by half. Determines dosing interval.
F (%) Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Path Forward

The 2-fluoro-4-(furan-2-yl)benzoic acid scaffold holds considerable promise for the development of novel therapeutics. Its pharmacokinetic profile is predicted to be a complex interplay between the solubilizing, ionizable carboxylic acid, the lipophilic and potentially metabolically labile furan ring, and the metabolism-blocking fluoro-substituent.

A rational and tiered approach to DMPK assessment is paramount. Early-stage in vitro assays for permeability, metabolic stability, and plasma protein binding provide critical data for structure-activity and structure-property relationships, guiding medicinal chemistry efforts.[30][31] Promising candidates must then be advanced to in vivo rodent PK studies to provide an integrated understanding of the compound's behavior and to enable confident prediction of its human pharmacokinetic profile.[27][32] This systematic evaluation is essential for mitigating risk and successfully advancing compounds toward clinical development.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Fluoro-4-(furan-2-yl)benzoic Acid

Disclaimer: This document provides a comprehensive theoretical and practical guide to the study of the crystal structure and polymorphism of 2-Fluoro-4-(furan-2-yl)benzoic acid. It is important to note that, at the time...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive theoretical and practical guide to the study of the crystal structure and polymorphism of 2-Fluoro-4-(furan-2-yl)benzoic acid. It is important to note that, at the time of publication, no specific experimental crystallographic data for this compound has been reported in publicly accessible databases. The insights and protocols herein are based on established principles of solid-state chemistry and extrapolated from data on structurally analogous compounds.

Introduction: The Significance of Solid-State Characterization

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of molecules in a crystalline solid is of paramount importance. This arrangement, or crystal structure, dictates a material's macroscopic properties, including solubility, melting point, stability, and bioavailability. For an active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is not merely an academic exercise but a regulatory and commercial necessity.

2-Fluoro-4-(furan-2-yl)benzoic acid is a molecule of interest due to its structural motifs—a fluorinated benzoic acid and a furan ring—which are present in numerous biologically active compounds. The interplay of the electron-withdrawing fluorine atom and the π-rich furan system suggests a rich and complex landscape of intermolecular interactions, making it a prime candidate for exhibiting polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] Different polymorphs of the same compound can have significantly different physicochemical properties.[2]

This guide provides a predictive analysis of the crystal structure of 2-Fluoro-4-(furan-2-yl)benzoic acid and outlines a robust experimental and computational workflow for its comprehensive solid-state characterization.

Predicted Molecular and Crystal Structure

Molecular Conformation

The molecular structure of 2-Fluoro-4-(furan-2-yl)benzoic acid is anticipated to have a largely planar conformation, a common feature of benzoic acid derivatives. The carboxylic acid group may exhibit some torsion with respect to the phenyl ring. The furan ring, being aromatic, will also be planar. The relative orientation of the furan and phenyl rings will be a key conformational feature, influenced by steric hindrance and electronic interactions.

Caption: Predicted molecular structure of 2-Fluoro-4-(furan-2-yl)benzoic acid.

Supramolecular Synthons and Crystal Packing

The crystal packing of 2-Fluoro-4-(furan-2-yl)benzoic acid will be dominated by a network of intermolecular interactions.

  • Carboxylic Acid Dimer: The most predictable and robust supramolecular synthon will be the formation of a centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two molecules. This is a hallmark of the crystal structures of most benzoic acid derivatives.

Caption: Predicted carboxylic acid dimer formation via hydrogen bonding.

  • Other Potential Interactions:

    • C-H···O and C-H···F Hydrogen Bonds: The aromatic C-H groups and the furan C-H groups can act as weak hydrogen bond donors to the carboxyl oxygen atoms and the fluorine atom of neighboring molecules.[3][4]

    • π-π Stacking: The planar aromatic and furan rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the furan ring, with its different aromatic character compared to benzene, can influence the geometry of these stacking interactions.[5][6]

    • Halogen Bonding: While less common for fluorine, the possibility of weak C-F···π or other halogen-related interactions cannot be entirely ruled out.

Polymorphism: A Strong Possibility

The conformational flexibility of the furan ring relative to the phenyl ring, coupled with the variety of possible intermolecular interactions, makes 2-Fluoro-4-(furan-2-yl)benzoic acid a strong candidate for polymorphism. Different polymorphs could arise from variations in the hydrogen bonding network (e.g., catemer vs. dimer), different stacking arrangements, or distinct molecular conformations (rotamers).

Experimental Workflow for Polymorph Screening

A comprehensive polymorph screen is essential to identify the different crystalline forms of 2-Fluoro-4-(furan-2-yl)benzoic acid and to determine their relative stabilities.[2][7]

start Start: Amorphous or Known Crystalline Form crystallization Crystallization Experiments | Slow Evaporation | Cooling Crystallization | Anti-Solvent Addition | Slurrying | Melt Crystallization start->crystallization analysis Solid-State Analysis | PXRD | DSC/TGA | FTIR/Raman | Microscopy crystallization->analysis scxrd Single Crystal X-Ray Diffraction (SCXRD) | Definitive Structure of Novel Forms analysis->scxrd Novel form identified stability Stability Studies | Slurry Competition | Variable Temperature/Humidity analysis->stability Multiple forms identified end Identify Thermodynamically Stable Form & Metastable Forms analysis->end Single form identified scxrd->stability stability->end

Caption: Experimental workflow for a comprehensive polymorph screen.

Step-by-Step Protocol:

  • Solvent Selection: A diverse range of solvents should be used to explore a wide crystallization space. A suggested list is provided in Table 1.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in various solvents at room temperature to near saturation and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at elevated temperatures and cool them at different rates (slow and crash cooling).

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

    • Slurrying: Stir a suspension of the solid in different solvents at various temperatures for an extended period. This method is particularly useful for identifying the most thermodynamically stable form.[8]

    • Melt Crystallization (if thermally stable): Heat the compound above its melting point and then cool it slowly.

  • Solid-State Analysis: Each solid sample obtained should be analyzed using a suite of techniques to identify its form.

Solvent Class Examples Rationale
Protic Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding, can compete with or promote specific synthons.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, TetrahydrofuranDipolar interactions can influence crystal packing.
Aprotic Nonpolar Hexane, Toluene, DichloromethanePrimarily van der Waals interactions, can favor different packing arrangements.

Table 1: Suggested Solvents for Polymorph Screening.

Analytical Techniques for Characterization

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as its "fingerprint".[7][9]

Single-Crystal X-Ray Diffraction (SCXRD)

When suitable single crystals are obtained, SCXRD provides the definitive three-dimensional structure of a polymorph. This allows for the unambiguous determination of molecular conformation, bond lengths, bond angles, and the complete network of intermolecular interactions.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify solvated or hydrated forms.

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since these modes are sensitive to the molecular environment, different polymorphs will often exhibit distinct spectra, particularly in the regions corresponding to the groups involved in hydrogen bonding (e.g., O-H and C=O stretching).

The Role of Computational Crystal Structure Prediction (CSP)

In parallel with experimental screening, computational CSP methods can be employed to predict the likely crystal structures of 2-Fluoro-4-(furan-2-yl)benzoic acid.[10][11] These methods generate a large number of hypothetical crystal packings and rank them based on their calculated lattice energies. CSP can:

  • Guide experimental screening by identifying the most probable crystal forms.

  • Provide a theoretical basis for understanding the observed polymorphs.

  • Help to assess whether the most stable polymorph has been found experimentally.

Modern CSP approaches often use a combination of force fields and density functional theory (DFT) calculations to achieve a high level of accuracy.[10]

Conclusion

While direct experimental data for the crystal structure of 2-Fluoro-4-(furan-2-yl)benzoic acid is not yet available, a comprehensive understanding of its solid-state chemistry is attainable through a systematic and multi-faceted approach. Based on the principles of crystal engineering and data from analogous structures, it is predicted that this molecule will form hydrogen-bonded dimers and exhibit a rich polymorphic landscape. The experimental and computational workflows detailed in this guide provide a robust framework for researchers and drug development professionals to fully characterize the solid-state properties of this and other novel compounds, thereby mitigating risks and ensuring the development of safe, stable, and effective products.

References

  • García, D. R., et al. (n.d.).
  • International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Retrieved from [Link]

  • Gerkin, R. E. (2000). Hydrogen bonding and C—H⋯X interactions in 3-fluoro-2-[1-(1-naphthyl)ethyl]benzoic acid.
  • Ahmadi, E., et al. (n.d.). The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. SciSpace.
  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8).
  • Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2310.08611.
  • Kim, S., et al. (2023).
  • Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online.
  • Improved Pharma. (2021, February 14). Polymorph Screening Services. Retrieved from [Link]

  • Ahmadi, E., et al. (2018). The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. CrystEngComm, 20(44), 7171-7180.
  • Salvalaglio, M. (n.d.). Crystal Structure Prediction. University College London.
  • Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

  • Gavezzotti, A. (2008). Computational studies of crystal structure and bonding. Methods in Molecular Biology, 454, 245-271.
  • Thomas, S. P., et al. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(5), 3047-3054.
  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Fluoro-4-(furan-2-YL)benzoic acid analysis

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid Abstract This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid. As a Senior Application Scientist, this note is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring the development of a robust, reliable, and scientifically sound analytical method. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for quality control, stability testing, and characterization of this compound.

Analyte Characterization and Scientific Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Compound: 2-Fluoro-4-(furan-2-yl)benzoic acid Structure:

(Simplified ASCII representation)

Physicochemical Properties:

  • Molecular Formula: C₁₁H₇FO₃

  • Molecular Weight: 206.17 g/mol

  • Calculated logP: 2.2.[3] This value indicates moderate hydrophobicity, making the compound ideally suited for reversed-phase chromatography.

  • Acidity (pKa): The pKa is not experimentally published, but can be estimated. The pKa of benzoic acid is ~4.2. The electron-withdrawing effect of the fluorine atom at the ortho position will increase the acidity (lower the pKa), likely to a value between 3.0 and 3.5, similar to 2-fluorobenzoic acid.[4] This is the most critical parameter for method development, as it dictates the mobile phase pH required for analysis.

  • UV Absorption: The molecule contains two conjugated aromatic systems (benzene and furan), which act as strong chromophores. A significant UV absorbance is expected in the range of 240-280 nm, making UV detection a highly suitable technique.

Rationale for Initial Methodological Choices: Based on these properties, a reversed-phase HPLC method with UV detection is the logical choice. To ensure good peak shape and reproducible retention for this acidic compound, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa.[5] Therefore, a mobile phase pH of ≤ 2.5 is required. A standard C18 column is a robust starting point due to its wide applicability for moderately non-polar compounds.

Part I: HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Scan) B Select Initial Conditions Column: C18, 150x4.6mm, 5µm Mobile Phase A: 0.1% H₃PO₄ (pH ~2.1) Mobile Phase B: Acetonitrile Detector: DAD @ 254 nm A->B Guides choices C Scouting Gradient Run (e.g., 5-95% B in 20 min) D Optimize Gradient & Isocratic Hold - Adjust slope for resolution - Determine optimal %B for elution C->D Identify retention window E Fine-Tuning - Column Temperature (e.g., 25-40°C) - Flow Rate (e.g., 0.8-1.2 mL/min) D->E Improve peak shape & runtime F System Suitability Testing (SST) (Tailing factor, Plate count, %RSD) E->F Confirm performance G Final Method Established F->G Meets acceptance criteria

Caption: A logical workflow for HPLC method development.

Protocol 1: Step-by-Step Method Development

2.1. Instrumentation, Chemicals, and Reagents

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals:

    • 2-Fluoro-4-(furan-2-yl)benzoic acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (ACS grade)

    • Orthophosphoric acid (ACS grade)

    • Water (HPLC grade or Milli-Q)

  • Columns:

    • Primary Screening: C18, 4.6 x 150 mm, 5 µm

    • Alternative Selectivity: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm (useful for fluorinated compounds)[6]

2.2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. This will yield a pH of approximately 2.1, ensuring the analyte is in its non-ionized form.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a good choice to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to a concentration suitable for analysis (e.g., 50 µg/mL).

2.3. Development Procedure

  • UV Spectrum Analysis: Inject the working standard solution and acquire the UV spectrum from 200-400 nm using the DAD. Determine the wavelength of maximum absorbance (λ-max) for quantification. For initial screening, 254 nm is a robust starting point.

  • Column and Mobile Phase Screening:

    • Equilibrate the C18 column with a starting mobile phase composition (e.g., 70% A: 30% B).

    • Inject the working standard and perform a broad scouting gradient (e.g., 30% to 90% B over 20 minutes) to determine the approximate organic solvent concentration required for elution.

  • Gradient Optimization:

    • Based on the scouting run, design a narrower, more focused gradient around the elution percentage. For example, if the peak eluted at 60% B, a gradient of 50% to 70% B over 10 minutes would be a logical next step.

    • The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (ideally 3-10 minutes). The gradient slope is critical; a shallower gradient increases resolution between closely eluting peaks.

  • Flow Rate and Temperature Optimization:

    • Flow Rate: Evaluate flow rates between 0.8 and 1.2 mL/min. A higher flow rate reduces run time but increases backpressure and may decrease separation efficiency. A standard flow rate of 1.0 mL/min is often optimal for a 4.6 mm ID column.

    • Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C). Increasing the temperature typically reduces viscosity, leading to sharper peaks and lower backpressure, but can affect analyte stability. 30°C is a common and robust starting point.

  • Final Method Selection and System Suitability:

    • Once the optimal conditions are found, establish the final method.

    • Perform five or six replicate injections of the working standard to assess the system's suitability. The acceptance criteria in the table below should be met before proceeding to validation.

Part II: HPLC Method Validation

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[7][8] The validation will be performed according to ICH Q2(R1) guidelines.[2][9]

ValidationParameters cluster_Assay Assay Characteristics cluster_Performance Performance Limits center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity (r²) center->Linearity Specificity Specificity (Peak Purity) center->Specificity LOD LOD (S/N=3:1) center->LOD LOQ LOQ (S/N=10:1) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Core parameters for HPLC method validation per ICH guidelines.

Protocol 2: Step-by-Step Method Validation

3.1. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Prepare Samples: Expose the analyte solution (~50 µg/mL) to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid drug substance at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples alongside an unstressed control.

  • Evaluation: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2). Use a DAD to assess peak purity to confirm no co-eluting peaks are present.

3.2. Linearity and Range

  • Prepare Standards: From the 1 mg/mL stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 10, 25, 50, 75, and 100 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

3.3. Accuracy (Recovery)

  • Prepare Samples: Spike a blank matrix (if applicable) or the diluent with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery at each level. The mean recovery should be within 98.0% to 102.0%.[9]

3.4. Precision

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and compare it with the first day's results. The %RSD for precision studies should not be more than 2.0%.[9]

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

  • Prepare Samples: Prepare a series of increasingly dilute solutions from the standard stock.

  • Analysis: Inject the solutions and determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9]

3.6. Robustness

  • Vary Parameters: Intentionally make small, deliberate variations to the method parameters from the optimized conditions.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 2°C (e.g., 28°C and 32°C).

    • Mobile Phase pH: ± 0.1 unit.

  • Analysis: Inject a standard solution under each varied condition.

  • Evaluation: The system suitability parameters (e.g., retention time, tailing factor) should remain within acceptable limits, demonstrating the method's robustness.

Part III: Data Presentation and Acceptance Criteria

All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Final Optimized Chromatographic Conditions

Parameter Optimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 55% B to 70% B in 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 262 nm (Example λ-max)
Injection Volume 10 µL

| Run Time | 15 minutes |

Table 2: System Suitability and Validation Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area (n=6) ≤ 1.0%
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Specificity Peak is resolved from degradants (R > 2)
LOD (S/N) ~3:1

| LOQ (S/N) | ~10:1 |

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid. By following the outlined protocols for method development and validation, laboratories can establish a robust, reliable, and accurate method suitable for quality control and stability studies. The principles and procedures described herein are compliant with global regulatory standards such as those from the ICH and FDA, ensuring data integrity and trustworthiness.[10][11]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Simpliance. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Chan, C. C., et al. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • SlideShare. analytical method validation and validation of hplc. [Link]

  • PubChem. 2-Fluoro-4-(propan-2-yl)benzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4). [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 4-(Fur-2-yl)benzoic acid. [Link]

Sources

Application

preparation of 2-Fluoro-4-(furan-2-YL)benzoic acid stock solutions in DMSO

An Application Note and Protocol for the Preparation of 2-Fluoro-4-(furan-2-yl)benzoic Acid Stock Solutions in DMSO For Researchers, Scientists, and Drug Development Professionals Introduction The preparation of accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 2-Fluoro-4-(furan-2-yl)benzoic Acid Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preparation of accurate and stable stock solutions is a cornerstone of reproducible research in drug discovery and development. 2-Fluoro-4-(furan-2-yl)benzoic acid is a small molecule of interest, and like many organic compounds, it is often formulated in dimethyl sulfoxide (DMSO) for screening and cell-based assays. DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[1][2] However, its unique properties, particularly its hygroscopicity, necessitate a carefully controlled preparation and storage protocol to ensure the integrity of the compound and the reliability of experimental data.[3][4]

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of 2-Fluoro-4-(furan-2-yl)benzoic acid stock solutions in DMSO. The protocols outlined herein are designed to be self-validating, emphasizing the scientific principles behind each step to empower researchers to prepare high-quality stock solutions for their specific applications.

Physicochemical Properties and Safety Considerations

Safety Precautions: 2-Fluoro-4-(furan-2-yl)benzoic acid is a chemical compound that requires careful handling. While specific toxicity data is not available, it is prudent to treat it as potentially hazardous. Similar fluorinated benzoic acid derivatives can cause skin, eye, and respiratory irritation.[6][7] Always handle the compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[4][6]

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

Category Item Specifications
Reagents 2-Fluoro-4-(furan-2-yl)benzoic acidSolid (powder or crystalline) form
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free
Sterile Pipette TipsNuclease-free, compatible with micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated, various volumes (e.g., P20, P200, P1000)
Vortex MixerStandard laboratory vortexer
Sonicator (optional)Water bath or probe sonicator
Water Bath (optional)Capable of maintaining 37°C
Biosafety Cabinet (optional)For sterile applications

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Step 1: Pre-Preparation and Calculations
  • Equilibrate Compound: Allow the vial containing 2-Fluoro-4-(furan-2-yl)benzoic acid to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For a 1 mL (0.001 L) stock solution of 10 mM (0.01 M) 2-Fluoro-4-(furan-2-yl)benzoic acid (MW = 206.17 g/mol ):

    Mass (mg) = 0.01 M x 0.001 L x 206.17 g/mol x 1000 mg/g = 2.06 mg

Step 2: Weighing the Compound
  • Place a sterile microcentrifuge tube on the analytical balance and tare it.[4]

  • Carefully weigh the calculated mass (e.g., 2.06 mg) of 2-Fluoro-4-(furan-2-yl)benzoic acid directly into the tared tube.

  • Record the exact mass of the compound.

Step 3: Dissolution in DMSO
  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, to achieve a 10 mM concentration with 2.06 mg of compound, you would add 1 mL of DMSO.

  • Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[3]

  • Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, proceed to the optional steps below.

Step 4: Aiding Dissolution (Optional)
  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[3][8] Cavitation induced by sonication can help break up solid aggregates and enhance dissolution.

  • Gentle Warming: If sonication is not sufficient, gently warm the tube in a 37°C water bath for 5-10 minutes.[3] Avoid excessive heat, as it can degrade the compound. Following warming, vortex the solution again.

Diagram of the Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting A Equilibrate Compound to RT B Calculate Required Mass A->B C Weigh Compound B->C D Add Anhydrous DMSO C->D E Vortex Vigorously (1-2 min) D->E F Visually Inspect for Complete Dissolution E->F G Sonication (10-15 min) F->G Not Dissolved I Aliquot into Single-Use Tubes F->I Dissolved H Gentle Warming (37°C, 5-10 min) G->H H->E J Store at -20°C or -80°C I->J

Caption: Workflow for preparing 2-Fluoro-4-(furan-2-yl)benzoic acid stock solutions in DMSO.

Quality Control and Validation

Ensuring the quality of your stock solution is critical for the validity of your experimental results.[9]

  • Identity and Purity: For critical applications, the identity and purity of the stock solution can be confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10] This will verify the molecular weight of the compound and assess the presence of any impurities or degradation products.

  • Concentration Verification: The concentration of the stock solution can be quantitatively determined using techniques like quantitative NMR (qNMR) or by using a validated HPLC method with a standard curve.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change, which could indicate compound degradation or insolubility.[11]

Storage and Handling

Proper storage is crucial to maintain the stability of the stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to moisture absorption and compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][12]

  • Storage Temperature: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[3][12]

  • Container: Use tightly sealed, high-quality microcentrifuge tubes or amber glass vials to prevent solvent evaporation and exposure to light.[11][13]

  • Handling: When retrieving a stored aliquot, allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation. Vortex briefly before use to ensure a homogenous solution.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Compound does not fully dissolve Insufficient solvent power; compound may have low solubility at the desired concentration.- Use sonication and/or gentle warming as described in the protocol. - Prepare a more dilute stock solution.
Precipitation observed after storage or freeze-thaw cycles DMSO has absorbed atmospheric moisture, reducing the compound's solubility.- Ensure the use of anhydrous DMSO from a freshly opened bottle for preparation. - Store stock solutions in a desiccated environment if possible. - Always aliquot to minimize freeze-thaw cycles.[4]
Inconsistent experimental results Stock solution degradation; inaccurate concentration.- Prepare a fresh stock solution. - Perform quality control checks (e.g., HPLC-MS) on the stock solution. - Ensure proper storage conditions are maintained.
Cell toxicity observed in assays The final concentration of DMSO in the culture medium is too high.- Ensure the final concentration of DMSO in the assay medium is typically below 0.5%, and ideally below 0.1%.[12] - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Diagram of Troubleshooting Logic for Solubility Issues

G A Precipitation Observed in Stock Solution B After Preparation A->B C After Storage / Freeze-Thaw A->C D Apply Sonication / Gentle Warming B->D Yes E Prepare a More Dilute Stock B->E No improvement F Check for Moisture Absorption in DMSO C->F Yes G Ensure Proper Aliquoting and Storage F->G

Caption: Decision-making process for troubleshooting solubility issues.

Conclusion

The protocol and guidelines presented in this application note provide a robust framework for the preparation of 2-Fluoro-4-(furan-2-yl)benzoic acid stock solutions in DMSO. By understanding the chemical principles behind each step and adhering to best practices for handling and storage, researchers can ensure the integrity of their stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?.
  • Implementation of high-throughput quality control processs within compound management. (2011, August 31).
  • Implementation of high-throughput quality control processes within Compound Management. (2015, October 13).
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
  • PubChem. (n.d.). 2-Fluoro-4-(propan-2-yl)benzoic acid | C10H11FO2 | CID 18188047.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4).
  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Sigma-Aldrich. (n.d.). 2-Fluorobenzoic acid 97 445-29-4.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-(propan-2-yl)benzoic acid | 1341179-82-5.
  • Technology Networks. (2022, December 8). Quality Control During Drug Development.
  • 9 - SAFETY DATA SHEET. (n.d.).
  • gChem. (n.d.). DMSO Physical Properties.
  • ResearchGate. (2024, May 3). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Ossila. (2023, November 9). 2-Fluoro-4-(trifluoromethyl)benzoic acid.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-nitrobenzoic acid.
  • OUCI. (n.d.). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • BLD Pharm. (n.d.). 7697-23-6|2-Fluoro-4-methylbenzoic acid|BLD Pharm.
  • Benchchem. (n.d.). Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents.
  • 503Pharma. (2025, February 8). Top 5 Quality Control Methods for Compounding Pharmacies.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-(propan-2-yl)benzoic acid -.
  • PubMed. (2009, June 15). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • CymitQuimica. (n.d.). CAS 445-29-4: 2-Fluorobenzoic acid.
  • NIH. (n.d.). 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem.
  • 960化工网. (n.d.). 1261960-73-9化工百科.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • PubChem. (n.d.). 2-Fluorobenzoic acid | C7H5FO2 | CID 9935.

Sources

Method

Application Note: Structural Elucidation of 2-Fluoro-4-(furan-2-yl)benzoic Acid via High-Resolution NMR Spectroscopy

Document Type: Technical Protocol & Analytical Guide Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Professionals Introduction & Mechanistic Rationale In modern drug discovery, the incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Analytical Guide Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of fluorinated heterocycles is a highly validated strategy to improve a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 2-Fluoro-4-(furan-2-yl)benzoic acid represents a highly functionalized scaffold where the electron-withdrawing fluorine atom and the electron-rich furan ring exert competing electronic effects on the central benzoic acid core.

Accurately characterizing this compound requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the highly electronegative fluorine atom at the ortho position (C-2) induces strong scalar couplings ( JCF​ and JHF​ ) across the aromatic system. These heteronuclear couplings serve as an internal diagnostic tool, allowing researchers to unambiguously map the regiochemistry of the molecule without relying solely on 2D NMR techniques[1].

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of 1 H and 13 C NMR data for this specific class of fluorinated biaryls.

Analytical Workflow

The following Graphviz diagram outlines the standardized workflow for the structural verification of fluorinated aromatic compounds.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1H & 19F NMR Acquisition A->B C 13C{1H} NMR Acquisition A->C E Data Processing (Phase/Baseline/Integration) B->E C->E D 2D NMR (HSQC/HMBC) Correlation G Structural Verification 2-Fluoro-4-(furan-2-yl)benzoic acid D->G F Multiplet Analysis (J_HF & J_HH Extraction) E->F F->D

Figure 1: Standardized NMR acquisition and processing workflow for fluorinated aromatic compounds.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol details not just the actions, but the causality behind each experimental choice.

Step 1: Sample Preparation & Solvent Selection
  • Action: Weigh 5–10 mg of the analyte and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: Non-polar solvents like CDCl 3​ allow carboxylic acids to form strong intermolecular hydrogen-bonded dimers, which drastically broadens the -COOH proton signal and reduces overall solubility. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield a sharp, quantifiable carboxylic acid resonance[2].

Step 2: Instrument Tuning & Shimming
  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Tune the probe specifically for 1 H, 13 C, and 19 F nuclei. Execute a high-precision gradient shimming protocol.

  • Causality: Fluorinated aromatics exhibit long-range heteronuclear couplings (e.g., 4JHF​ and 5JHF​ ). Poor magnetic field homogeneity (shimming) will artificially broaden the spectral lines, obscuring these critical fine splittings and leading to incorrect multiplet assignments.

Step 3: 1 H NMR Acquisition Parameters
  • Action: Set the spectral width to 14 ppm. Utilize a 30° excitation pulse with a relaxation delay (D1) of 2.0 seconds. Acquire 16 to 32 scans.

  • Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1​ ), allowing the use of a shorter D1. This maximizes the signal-to-noise ratio (SNR) over a given timeframe while maintaining strictly quantitative integration for the aromatic protons.

Step 4: 13 C{ 1 H} NMR Acquisition Parameters
  • Action: Set the spectral width to 250 ppm. Use a 30° pulse angle, but extend the relaxation delay (D1) to 3.0–5.0 seconds . Acquire 512 to 1024 scans.

  • Causality: Quaternary carbons (C-1, C-2, C-4, and the furan C-2') lack directly attached protons. Consequently, they suffer from long T1​ relaxation times and minimal Nuclear Overhauser Effect (NOE) enhancement. A prolonged D1 is mandatory to ensure these critical structural nodes fully relax between pulses, preventing them from disappearing into the baseline noise[1].

Step 5: Data Processing & Validation
  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Validation: To self-validate the 1D assignments, cross-reference the data using an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The furan H-3' proton must show a strong 3JCH​ cross-peak to the C-4 carbon of the benzoic acid ring, definitively proving the connectivity between the two ring systems.

Spectroscopic Data & Mechanistic Interpretations

The following tables summarize the quantitative NMR data. Note: Chemical shifts ( δ ) are reported in ppm relative to tetramethylsilane (TMS), and coupling constants ( J ) are reported in Hertz (Hz).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
ProtonShift ( δ , ppm)Multiplicity J Coupling (Hz)IntegrationStructural Assignment
-COOH 13.25br s-1HCarboxylic acid proton
H-6 8.03dd 3JHH​ = 8.0, 4JHF​ = 1.51HAr-H (ortho to COOH)
H-5' 7.84dd 3JHH​ = 1.8, 4JHH​ = 0.71HFuran ring proton
H-5 7.65ddd 3JHH​ = 8.0, 4JHF​ = 5.0, 4JHH​ = 1.51HAr-H (meta to F)
H-3 7.55dd 3JHF​ = 11.0, 4JHH​ = 1.51HAr-H (ortho to F)
H-3' 7.21dd 3JHH​ = 3.5, 4JHH​ = 0.71HFuran ring proton
H-4' 6.67dd 3JHH​ = 3.5, 3JHH​ = 1.81HFuran ring proton

Mechanistic Insight: The 1 H spectrum is heavily influenced by the fluorine atom. H-3 exhibits a massive 11.0 Hz ortho heteronuclear coupling ( 3JHF​ ), immediately identifying its position adjacent to the fluorine[3]. Conversely, H-6 only shows a weak 1.5 Hz para coupling to the fluorine, confirming its distal position on the ring.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
CarbonShift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Structural Assignment
C=O 165.5d 4JCF​ = 3.5Carboxylic acid
C-2 162.0d 1JCF​ = 258.0Ar-C (Attached to F)
C-2' 151.2s-Furan-C (ipso to Ar)
C-5' 144.6s-Furan-C (Oxygen adjacent)
C-4 137.2d 3JCF​ = 8.5Ar-C (ipso to Furan)
C-6 133.0d 4JCF​ = 2.5Ar-C
C-5 120.1d 4JCF​ = 3.0Ar-C
C-1 118.5d 2JCF​ = 14.0Ar-C (ipso to COOH)
C-3 113.5d 2JCF​ = 23.0Ar-C
C-4' 112.5s-Furan-C
C-3' 109.1s-Furan-C

Mechanistic Insight: The 13 C spectrum provides the most definitive proof of the fluorinated scaffold. The carbon directly attached to the fluorine (C-2) is split into a massive doublet with a 1JCF​ of 258.0 Hz[1]. The magnitude of this coupling decays predictably through the bonds: the ortho carbons (C-1 and C-3) show 2JCF​ couplings of 14.0 Hz and 23.0 Hz, respectively. The distinct difference between C-1 and C-3 coupling constants arises from the differing hybridization and steric environments imposed by the adjacent carboxylic acid versus the hydrogen atom[3].

References

  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Supporting Information for Photo-Induced Deep Aerobic Oxidation of Alkyl Aromatics. SciEngine (Science China Press). URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the mass spectrometric analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid, a compound of interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the mass spectrometric analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. A comprehensive understanding of its fragmentation behavior is crucial for its unambiguous identification and structural elucidation. This application note outlines the predicted fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI), provides a detailed experimental protocol for analysis, and presents the data in a clear, structured format to aid researchers.

Introduction: The Significance of Structural Elucidation

2-Fluoro-4-(furan-2-yl)benzoic acid is a multifaceted molecule incorporating a fluorinated benzoic acid scaffold and a furan moiety. Such structures are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom and the diverse biological activities associated with furan-containing compounds. Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[1] A thorough understanding of the fragmentation patterns is paramount for confirming molecular identity, identifying metabolites, and ensuring quality control in synthetic processes. This guide provides both theoretical insights and practical protocols for the mass spectrometric analysis of this specific molecule.

Predicted Fragmentation Pathways and Mechanisms

The fragmentation of 2-Fluoro-4-(furan-2-yl)benzoic acid is influenced by the interplay of its three key structural components: the carboxylic acid group, the fluorine substituent, and the furan ring. The relative positions of these groups, particularly the ortho orientation of the fluorine to the carboxylic acid, can lead to distinct fragmentation behaviors.[2][3]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the molecular ion is expected to undergo a series of characteristic cleavages. The stability of aromatic systems generally ensures the presence of a discernible molecular ion peak.[4]

A primary and highly favorable fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH) to form a stable acylium ion.[5] This is followed by the subsequent loss of carbon monoxide (CO). Another common fragmentation is the loss of the entire carboxyl group as carbon dioxide (CO₂).[5] The furan ring itself is relatively stable, but can undergo fragmentation with the loss of CO and acetylene (C₂H₂).[6]

The proposed major fragmentation steps for 2-Fluoro-4-(furan-2-yl)benzoic acid under EI are as follows:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion, [M]⁺•.

  • Loss of Hydroxyl Radical: A prominent fragmentation will be the loss of a hydroxyl radical (•OH, 17 Da) to form the 2-fluoro-4-(furan-2-yl)benzoyl cation.

  • Decarbonylation: The resulting benzoyl cation can then lose a molecule of carbon monoxide (CO, 28 Da).

  • Decarboxylation: An alternative primary fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion.

  • Furan Ring Fragmentation: The furan moiety can undergo cleavage, leading to the loss of CO (28 Da) from furan-containing fragment ions.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a softer ionization technique, making it ideal for the analysis of polar molecules like carboxylic acids. Analysis is typically performed in negative ion mode, leading to the formation of the deprotonated molecule, [M-H]⁻.[7][8][9] Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

The primary fragmentation pathway in negative ion mode ESI-MS/MS is expected to be the loss of carbon dioxide (CO₂) from the [M-H]⁻ ion. This decarboxylation is a common fragmentation for the deprotonated forms of carboxylic acids.[10]

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted key fragment ions for 2-Fluoro-4-(furan-2-yl)benzoic acid under both EI and ESI conditions. The exact molecular weight of 2-Fluoro-4-(furan-2-yl)benzoic acid (C₁₁H₇FO₃) is 206.0379 g/mol .

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
EI206189•OH2-Fluoro-4-(furan-2-yl)benzoyl cation
EI206162CO₂2-Fluoro-4-(furan-2-yl)phenyl radical cation
EI189161CO4-Furan-2-yl-fluorophenyl cation
EI162134COFluorophenyl cation with furan ring opening
ESI (-)205161CO₂Deprotonated 2-fluoro-4-(furan-2-yl)benzene

Experimental Protocols

This section provides a detailed protocol for the analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Fluoro-4-(furan-2-yl)benzoic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[11]

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Parameters (Negative Ion ESI)
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.5-3.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂) Flow: 8-10 L/hr.

  • Desolvation Temperature: 300-400 °C.

  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).[5]

  • Mass Range: m/z 50-300.

  • MS/MS Analysis: For fragmentation studies, select the [M-H]⁻ ion (m/z 205) as the precursor ion and apply a collision energy of 10-30 eV.

Calibration

Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations. For accurate mass measurements, an internal calibrant or "lock mass" can be used.[12]

Visualization of Fragmentation and Workflow

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow.

Fragmentation_Pathway M [M]+• m/z 206 F1 [M-OH]+ m/z 189 M->F1 - •OH F2 [M-CO2]+• m/z 162 M->F2 - CO2 F3 [M-OH-CO]+ m/z 161 F1->F3 - CO

Caption: Proposed EI fragmentation pathway of 2-Fluoro-4-(furan-2-yl)benzoic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Prepare Stock & Working Solutions P2 Filter Sample P1->P2 A1 Inject into LC System P2->A1 A2 Separation on C18 Column A1->A2 A3 ESI Source (Negative Ion Mode) A2->A3 A4 Mass Analyzer (MS & MS/MS) A3->A4 D1 Acquire Mass Spectra A4->D1 D2 Identify Precursor & Fragment Ions D1->D2 D3 Elucidate Fragmentation Pathway D2->D3

Caption: General workflow for the LC-MS analysis of small molecules.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a reversed-phase LC method with a gradient elution ensures robust separation and minimizes matrix effects. The optimization of MS parameters, particularly the cone voltage, is crucial to distinguish between in-source fragmentation and true gas-phase fragmentation in the collision cell.[5] The use of high-resolution mass spectrometry will allow for the determination of elemental compositions of the fragment ions, further validating the proposed fragmentation pathways.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of 2-Fluoro-4-(furan-2-yl)benzoic acid. By understanding the predicted fragmentation patterns and following the detailed experimental protocol, researchers can confidently identify and characterize this molecule. The combination of theoretical insights and practical guidance presented here will aid in the advancement of research and development in fields where this and similar compounds are of interest.

References

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • on the fragmentation of furan molecule and its dependence on the laser wavelength. CORE. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ACS Publications. [Link]

  • Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Mass spectrometry of some furanocoumarins. Canadian Science Publishing. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. ACS Publications. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS... PMC. [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Fluoro-4-(furan-2-yl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with the Suzuki-Miyaura cross-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with the Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzoic acid and 2-furanylboronic acid.

Synthesizing 2-fluoro-4-(furan-2-yl)benzoic acid presents a unique intersection of challenges: the extreme instability of electron-rich heteroaryl boronic acids[1] and the interference of unprotected carboxylic acid moieties during palladium catalysis. This guide is designed to help researchers move beyond empirical guesswork by understanding the mechanistic causality behind reaction failures and implementing self-validating, high-yield protocols.

Mechanistic Workflow: The Protodeboronation Problem

The primary cause of low yield in this synthesis is protodeboronation [2]. Furan-2-boronic acid is highly electron-rich, making the carbon-boron bond exceptionally susceptible to cleavage by proton sources (such as water or protic solvents) under basic conditions[1]. When the rate of protodeboronation outcompetes the rate of transmetalation, the boronic acid degrades into volatile furan and boric acid, stalling the catalytic cycle[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet + Base RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Furan RedElim->Pd0 Regeneration Product Product: 2-Fluoro-4-(furan-2-yl)benzoic acid RedElim->Product Boron 2-Furanylboronic Acid (or Ester/MIDA) Boron->TransMet Active Boronate ProtoDebor Protodeboronation (Undesired Side Reaction) Boron->ProtoDebor H2O / Base / Heat Degradation Furan + Boric Acid (Yield Loss) ProtoDebor->Degradation

Caption: Competing pathways in the Suzuki-Miyaura coupling of 2-furanylboronic acid.

Quantitative Data: Boron Reagent Selection

To mitigate protodeboronation, the selection of the boron reagent is critical. Masked boron reagents (esters, trifluoroborates, MIDA boronates) release the active boronic species slowly, minimizing its concentration and exposure to protic degradation[4],[3].

Boron ReagentStability against ProtodeboronationRelative Transmetalation RateRecommended Catalyst SystemExpected Yield Impact
Furan-2-boronic acid Very Low (t1/2 in mins at 80°C)FastPd(PPh₃)₄ (High loading)< 20%
Potassium 2-furyltrifluoroborate ModerateModerate (Requires hydrolysis)Pd(OAc)₂ / SPhos50 - 70%
2-Furanylboronic acid pinacol ester HighModerateXPhos Pd G375 - 85%
2-Furanyl MIDA boronate Very HighSlow (Controlled release)Buchwald Precatalysts> 85%

Data synthesized from comparative reactivity studies of heteroaryl boronic acids[4],,.

Troubleshooting Guide & FAQs

Q1: My reaction yields are consistently below 20%, and LC-MS shows massive amounts of unreacted 4-bromo-2-fluorobenzoic acid alongside furan. What is happening? A1: You are experiencing severe protodeboronation . Under the basic, aqueous, and heated conditions of a standard Suzuki-Miyaura coupling, the C-B bond of the electron-rich 2-furanylboronic acid is rapidly cleaved by water, yielding furan[1],[2]. Causality & Solution: The rate of protodeboronation is outcompeting transmetalation. To fix this, switch to a slow-release boron surrogate, such as 2-furanyl MIDA boronate or a pinacol ester[4],[3]. Additionally, switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate the transmetalation step at lower temperatures (40°C instead of 80°C)[1].

Q2: I switched to 2-furanylboronic acid pinacol ester, but my yield is still stuck at 40%. I am using 4-bromo-2-fluorobenzoic acid, Pd(dppf)Cl₂, and Na₂CO₃ in Dioxane/H₂O. A2: The issue here is the free carboxylic acid moiety on your electrophile. Causality & Solution: The carboxylic acid immediately reacts with your base (Na₂CO₃) to form a carboxylate salt and water. This alters the local stoichiometry of the base available for the catalytic cycle and generates localized water that accelerates the protodeboronation of your pinacol ester[1],[2]. Recommendation: Protect the carboxylic acid. Start with methyl 4-bromo-2-fluorobenzoate . Perform the cross-coupling under strictly anhydrous conditions using anhydrous K₃PO₄ as the base[5]. After isolating the coupled ester, perform a simple LiOH-mediated saponification.

Q3: I am observing a significant amount of 2,2'-bifuran (homocoupling product) in my crude mixture. How do I prevent this? A3: Homocoupling is driven by oxygen ingress . Causality & Solution: In the presence of trace oxygen, Pd(0) can mediate the oxidative homocoupling of the boronic acid/ester, consuming your valuable furan reagent and complicating purification[1]. Recommendation: Ensure strict anaerobic conditions. Sparge your solvents with argon for at least 15-20 minutes prior to adding them to the catalyst, and use standard Schlenk techniques[6].

Optimized Experimental Protocol

To guarantee high yields and reproducibility, this protocol utilizes a protected ester electrophile, a stable pinacol ester nucleophile, and an anhydrous catalyst system to completely suppress protodeboronation[5],[4].

Step 1: Anhydrous Suzuki-Miyaura Cross-Coupling

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv, 10 mmol)

  • 2-Furanylboronic acid pinacol ester (1.3 equiv, 13 mmol)

  • XPhos Pd G3 (0.03 equiv, 3 mol%)

  • Anhydrous K₃PO₄ (2.5 equiv, 25 mmol)

  • Anhydrous THF (50 mL)

Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2-fluorobenzoate, 2-furanylboronic acid pinacol ester, and finely ground anhydrous K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment[1].

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the XPhos Pd G3 precatalyst. Re-seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, rigorously degassed THF (sparged with Argon for 20 mins) via syringe.

  • Reaction: Stir the heterogeneous mixture vigorously at 45°C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). With XPhos Pd G3, full conversion is typically achieved within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove the palladium and phosphate salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to isolate methyl 2-fluoro-4-(furan-2-yl)benzoate as a solid.

Step 2: Saponification (Deprotection)

Reagents:

  • Methyl 2-fluoro-4-(furan-2-yl)benzoate (Isolated from Step 1)

  • LiOH·H₂O (3.0 equiv)

  • THF / MeOH / H₂O (2:1:1 v/v/v, 0.2 M)

Methodology:

  • Reaction: Dissolve the ester in the THF/MeOH mixture. Add the aqueous solution of LiOH·H₂O. Stir at room temperature for 2–3 hours. The reaction is self-validating; the disappearance of the less polar ester spot on TLC indicates completion.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous layer.

  • Isolation: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl dropwise until the pH reaches ~3. Caution: Do not over-acidify (pH < 1), as the electron-rich furan ring can undergo acid-catalyzed ring-opening under harsh conditions.

  • Filtration: A white/off-white precipitate will form. Filter the solid via vacuum filtration, wash with cold distilled water (2 x 10 mL), and dry under high vacuum overnight to yield pure 2-Fluoro-4-(furan-2-yl)benzoic acid .

References

  • Bothwell, J. M., et al. "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." National Institutes of Health (PMC). Available at:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." National Institutes of Health (PMC). Available at:[Link]

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Institutes of Health (PMC). Available at:[Link]

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 2-Fluoro-4-(furan-2-yl)benzoic acid in Methanol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who are encountering solubility bottlenecks with 2-Fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who are encountering solubility bottlenecks with 2-Fluoro-4-(furan-2-yl)benzoic acid in methanol.

While methanol is a standard polar protic solvent, the unique structural motifs of this specific fluorinated aromatic compound often lead to incomplete solvation. This guide breaks down the mechanistic causes of this issue and provides self-validating, field-proven protocols to overcome it.

Part 1: The Mechanistic Causality of Poor Solvation

To effectively troubleshoot a solubility failure, you must first understand the molecular forces resisting solvation. 2-Fluoro-4-(furan-2-yl)benzoic acid resists dissolution in methanol due to three compounding structural factors:

  • Carboxylic Acid Dimerization: Like most substituted benzoic acids, this compound forms highly stable, hydrogen-bonded cyclic dimers in the solid crystalline state. While methanol can form hydrogen bonds, it must first overcome the high lattice energy of these dimers to solvate the individual monomers[1].

  • Hydrophobic & π−π Interactions: The furan ring and the benzene core create a large, planar hydrophobic surface area. This promotes strong intermolecular π−π stacking. Methanol, being a small polar molecule, lacks the lipophilicity required to efficiently disrupt these hydrophobic interactions at room temperature.

  • Fluorine-Induced Lattice Stabilization: The highly electronegative 2-fluoro substituent increases the acidity of the carboxylic acid but also participates in strong dipole-dipole interactions within the crystal lattice, further increasing the energy barrier to solvation.

MechanisticPathway State1 Crystalline Solid - Strong H-Bonded Dimers - Pi-Pi Stacking (Furan/Aryl) - F-induced Dipole State2 Thermal/Acoustic Energy (Breaks macro-aggregates) State1->State2 State3 Co-solvent Intercalation (DMSO/THF solvates rings) State2->State3 State4 Base Addition (Converts -COOH to -COO⁻) State3->State4 State5 Fully Solvated State (Ion-dipole interactions) State4->State5

Mechanistic progression of overcoming intermolecular forces to achieve complete solvation.

Part 2: Step-by-Step Troubleshooting Protocols

The following workflows are designed as self-validating systems. Choose the protocol that best aligns with your downstream application requirements.

Protocol A: Thermal & Acoustic Disruption (Non-Destructive)

Causality: The solubility of substituted benzoic acids in methanol is highly temperature-dependent[2]. Increasing the thermal kinetic energy disrupts weak hydrogen bonds, while sonication breaks apart macroscopic crystal aggregates, increasing the surface area for solvent interaction.

  • Step 1: Suspend the desired mass of 2-Fluoro-4-(furan-2-yl)benzoic acid in anhydrous methanol within a tightly sealed vial.

  • Step 2: Place the vial in an ultrasonic water bath heated to 50°C (well below methanol's boiling point of 64.7°C).

  • Step 3: Sonicate for 10–15 minutes.

  • Validation Check: Remove the vial and inspect it against a dark background under bright light. If the solution is completely transparent with no particulate scattering, solvation is complete. Note: The compound may precipitate upon cooling.

Protocol B: Co-Solvent Intercalation

Causality: Methanol struggles to solvate the hydrophobic furan and fluorobenzene moieties. Introducing a small volume of a highly solvating, aprotic solvent (like DMSO or THF) disrupts the π−π stacking while maintaining the bulk properties of the methanol solution.

  • Step 1: Weigh the benzoic acid derivative into a clean vial.

  • Step 2: Add a minimal volume of DMSO (e.g., 5–10% of your final target volume). Vortex vigorously until the solid is completely dissolved into a clear concentrate.

  • Step 3: Slowly dilute the concentrate with methanol to reach your final volume, stirring continuously.

  • Validation Check: If localized cloudiness occurs during methanol addition, the co-solvent ratio is too low. Add DMSO dropwise until optical clarity is permanently restored.

Protocol C: Base-Assisted Deprotonation (Salt Formation)

Causality: Converting the neutral carboxylic acid to a carboxylate anion drastically increases its polarity. The powerfully hydrophilic anion forces the hydrophobic portions of the molecule into solution via strong ion-dipole interactions with methanol[1]. This is the most effective method for permanent solubilization[3].

  • Step 1: Suspend the compound in methanol (it will appear cloudy).

  • Step 2: Add 1.1 molar equivalents of a volatile organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise while stirring.

  • Validation Check: The cloudy suspension will rapidly transition into a clear, homogenous solution within 1–2 minutes, confirming the formation of the soluble carboxylate salt.

SolubilizationWorkflow Start Start: 2-Fluoro-4-(furan-2-yl)benzoic acid in Methanol Heat Protocol A: Heat to 50°C & Sonicate (Disrupts weak lattice forces) Start->Heat Check1 Soluble? Heat->Check1 Cosolvent Protocol B: Add 5-10% DMSO/THF (Disrupts pi-pi stacking) Check1->Cosolvent No Success Fully Solvated System Check1->Success Yes Check2 Soluble? Cosolvent->Check2 Base Protocol C: Add 1.1 eq TEA/DIPEA (Forms soluble carboxylate salt) Check2->Base No Check2->Success Yes Base->Success

Decision tree for troubleshooting the solubility of 2-Fluoro-4-(furan-2-yl)benzoic acid in methanol.

Part 3: Quantitative Data & Strategy Comparison

Use the following table to select the appropriate solubilization strategy based on your downstream experimental needs.

Solubilization StrategyPrimary MechanismRelative EfficacyDownstream Compatibility
Heating (50°C) Increases kinetic energy, disrupts H-bonded dimers[4]Low-ModerateHigh: Non-destructive; ideal for recrystallization.
Co-Solvent (DMSO) Solvates hydrophobic furan/aryl ringsHighModerate: DMSO is difficult to remove via rotary evaporation.
Base Addition (TEA) Converts neutral acid to highly polar carboxylate[3]Very HighLow: Alters pH; incompatible with acid-catalyzed esterification.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I cool the methanol solution back to room temperature? A: The solubility of substituted benzoic acids in pure organic solvents is highly temperature-dependent[2]. As the kinetic energy drops, the molecules re-form their stable hydrogen-bonded dimers and precipitate. If you need a stable room-temperature solution, you must use Protocol B (Co-solvent) or Protocol C (Base addition).

Q: Can I use water as a co-solvent to increase the polarity of the methanol? A: No. While water is highly polar, the neutral 2-Fluoro-4-(furan-2-yl)benzoic acid is highly hydrophobic. Adding water will actually decrease the solubility of the neutral compound and cause it to crash out of the methanol solution[1]. Water should only be introduced after the compound has been deprotonated into a salt.

Q: I am preparing this sample for an acid-catalyzed Fischer esterification. Which method should I use? A: You must avoid Protocol C. Adding a base will neutralize your acid catalyst (e.g., H₂SO₄) and halt the esterification. Instead, use Protocol A (Heat) or Protocol B (using a compatible co-solvent like THF, which is easier to remove than DMSO).

References

  • Solubility of substituted benzoic acids in methanol.Journal of Molecular Structure / ResearchGate.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.Journal of Physical and Chemical Reference Data / AIP Publishing.
  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid.ResearchGate.
  • 4.4 Solubility: Carboxylic Acids and Hydrogen Bonding.Chemistry LibreTexts.

Sources

Troubleshooting

minimizing side reactions during 2-Fluoro-4-(furan-2-YL)benzoic acid coupling

Topic: Minimizing Side Reactions During 2-Fluoro-4-(furan-2-yl)benzoic Acid Coupling Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During 2-Fluoro-4-(furan-2-yl)benzoic Acid Coupling Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the amidation of heavily functionalized, electron-deficient aromatic systems. Coupling 2-fluoro-4-(furan-2-yl)benzoic acid with an amine presents a unique intersection of chemical vulnerabilities. To achieve high yields and purity, we must move beyond merely following protocols and understand the causality of the molecular interactions at play.

This guide provides a mechanistic threat assessment, interactive troubleshooting FAQs, and self-validating experimental workflows designed to suppress side reactions.

Mechanistic Threat Assessment: The "Why" Behind the Failures

Successfully coupling this specific building block requires navigating three distinct mechanistic traps:

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position: While fluorine is a poor leaving group in unactivated systems, the formation of an activated ester (e.g., an OAt or OBt ester during HATU/EDC coupling) drastically increases the electrophilicity of the aromatic ring. The incoming amine can attack the carbon bearing the ortho-fluorine, leading to an unwanted SNAr displacement rather than the desired amidation[1].

  • Furan Ring Degradation (Polymerization/Ring-Opening): The furan moiety is highly electron-rich and notoriously sensitive to strong acids and oxidants. Localized acidic conditions can trigger electrophilic substitution, ring-opening to acyclic dicarbonyls, or rapid polymerization (tar formation)[2].

  • Amine Guanidinylation: When using highly reactive uronium/aminium salts (like HATU or HBTU), the amine can react directly with the coupling reagent to form a stable guanidinium byproduct if the carboxylic acid is not properly pre-activated[3].

G Start 2-Fluoro-4-(furan-2-yl) benzoic acid ActEster Activated Ester (e.g., OAt/OBt) Start->ActEster Coupling Reagent + Base Guan Side Product: Guanidinium Start->Guan Premature Amine Addition (HATU) Amide Desired Product: Amide ActEster->Amide Amine attack at Carbonyl (0°C) SNAr Side Product: SNAr (F-displacement) ActEster->SNAr Amine attack at C-F bond (Heat/Excess)

Mechanistic divergence: Amidation vs. SNAr and Guanidinylation in activated fluorobenzoic acids.

Troubleshooting FAQs

Q1: My reaction mixture turns dark brown/black shortly after adding the reagents, and I isolate a viscous tar. What is happening? A1: This is a classic symptom of furan ring polymerization[2]. Furan is highly sensitive to localized acidity and elevated temperatures.

  • Causality: If the coupling reagent (e.g., EDC·HCl) is added without sufficient base, the transient acidic environment catalyzes the decomposition of the furan ring.

  • Solution: Ensure your reaction is strictly buffered with a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) before adding the coupling reagent. Maintain the reaction temperature at or below room temperature.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to[M - 19 + Amine Mass]. Why am I losing fluorine? A2: You are observing an SNAr side reaction. By activating the carboxylic acid, you have inadvertently turned the ortho-fluorine into a prime target for nucleophilic attack by your amine[1].

  • Causality: The electron-withdrawing effect of the activated ester (e.g., -COOBt) lowers the LUMO of the aromatic ring, facilitating the displacement of the highly electronegative fluorine atom by the amine.

  • Solution: This is a kinetically competitive pathway. To favor amidation over SNAr, perform the reaction at 0 °C. Do not heat the reaction. Furthermore, avoid using a large excess of the amine (keep it strictly to 1.05 - 1.1 equivalents).

Q3: I am using HATU, but I see a massive byproduct peak corresponding to the mass of my amine plus a tetramethyluronium fragment. How do I prevent this? A3: This is guanidinylation of your amine[3].

  • Causality: HATU is incredibly electrophilic. If the amine is present in the solution before the 2-fluoro-4-(furan-2-yl)benzoic acid has fully reacted with HATU to form the OAt ester, the amine will attack the HATU directly.

  • Solution: Implement a strict pre-activation step . Mix the acid, base, and HATU for 2 to 5 minutes before adding the amine dropwise. Alternatively, switch to a non-uronium coupling reagent like EDC/HOBt[4].

Reagent Selection & Quantitative Impact

The choice of coupling reagent dictates the dominant reaction pathway. Below is a synthesized data matrix for selecting the optimal system for 2-fluoro-4-(furan-2-yl)benzoic acid.

Coupling SystemSNAr Risk (F-Loss)Furan Degradation RiskGuanidinylation RiskRecommended Application
HATU / DIPEA Moderate (if heated)LowHigh (if not pre-activated)Sterically hindered amines; requires strict 0 °C pre-activation.
EDC·HCl / HOBt / DIPEA LowModerate (if poorly buffered)NoneStandard primary/secondary amines. Highly reliable baseline[4].
T3P / Pyridine Very LowLowNoneScale-up and process chemistry; excellent for minimizing epimerization and SNAr.

Optimized Experimental Protocols

To ensure a self-validating system, the following protocols are designed with built-in kinetic controls (temperature and stoichiometry) to suppress the side reactions detailed above.

Protocol A: The EDC/HOBt Method (Lowest Guanidinylation Risk)

Use this as your primary screening protocol for standard amines.

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 2-fluoro-4-(furan-2-yl)benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (0.1 M concentration).

  • Buffering: Add DIPEA (3.0 equiv) to the solution. Note: This excess base is critical to neutralize the EDC·HCl and protect the furan ring from acid-catalyzed polymerization.

  • Cooling: Submerge the flask in an ice bath and cool to 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes to allow the OBt active ester to form.

  • Coupling: Dissolve the amine (1.1 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the activated mixture at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor strictly by LC-MS to ensure SNAr products are not accumulating.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 5% citric acid (to remove excess amine), water, and brine. Dry over Na2SO4 and concentrate.

Protocol B: The HATU Pre-Activation Method (For Hindered Amines)

Use this only if Protocol A yields incomplete conversion.

  • Pre-Activation (Critical): Dissolve the carboxylic acid (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DMF at 0 °C. Add HATU (1.05 equiv) in one portion. Stir at 0 °C for exactly 3 minutes. Do not exceed 5 minutes, as the activated ester may begin to degrade.

  • Amine Addition: Add the amine (1.05 equiv) dropwise. Keeping the amine stoichiometry low prevents SNAr at the fluorine position.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Do not heat.

Workflow Step1 1. Dissolve Acid & Base in DMF Step2 2. Chill to 0°C (Prevents SNAr) Step1->Step2 Step3 3. Add Reagent (Pre-activate 3 min) Step2->Step3 Step4 4. Add Amine Dropwise Step3->Step4 Step5 5. Quench & Workup Step4->Step5

Optimized low-temperature coupling workflow to suppress side reactions.

References

  • ACS Publications (Organic Letters). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Isotopic Labeling Methods for 2-Fluoro-4-(furan-2-yl)benzoic Acid Validation: A Comparative Guide

Introduction 2-Fluoro-4-(furan-2-yl)benzoic acid is a critical biaryl building block utilized in the development of potent pharmaceutical agents, including CAMKK2 inhibitors and matrix metalloproteinase-13 (MMP-13) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-4-(furan-2-yl)benzoic acid is a critical biaryl building block utilized in the development of potent pharmaceutical agents, including CAMKK2 inhibitors and matrix metalloproteinase-13 (MMP-13) inhibitors[1][2]. During pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) validation, quantifying these derivatives in complex biological matrices requires highly reliable internal standards (IS).

Stable isotope labeling (SIL) with Deuterium ( 2 H) or Carbon-13 ( 13 C) is the gold standard for correcting matrix effects and electrospray ionization (ESI) suppression in LC-MS/MS bioanalysis. This guide objectively compares 2 H and 13 C labeling methodologies for 2-fluoro-4-(furan-2-yl)benzoic acid, detailing the causality behind synthetic choices, chromatographic behaviors, and self-validating experimental protocols.

Section 1: The Mechanistic Challenge in Biaryl Labeling

The target molecule consists of an electron-deficient 2-fluorobenzoic acid moiety and an electron-rich furan ring. The furan ring is highly susceptible to electrophilic substitution and enzymatic oxidation (e.g., by CYP450 enzymes), which complicates late-stage labeling[2].

When designing an internal standard for mass spectrometry, the mass shift ( Δm/z ) must be at least +3 Da to prevent interference from the natural isotopic envelope of the native drug (primarily 13 C 1​ and 13 C 2​ contributions). Therefore, incorporating either three deuteriums or a fully 13 C-labeled phenyl ring is mandatory to ensure quantitative accuracy.

Section 2: Deuterium ( 2 H) vs. Carbon-13 ( 13 C) Labeling Strategies

Approach A: Deuterium Labeling ( 2 H)

The furan ring protons exhibit specific conformational dynamics and can undergo base-catalyzed or transition-metal-catalyzed hydrogen-deuterium exchange[3]. However, the relatively acidic nature of furan protons makes them prone to back-exchange in aqueous biological matrices. A more robust method involves de novo synthesis via a Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzoic acid with commercially available furan-d3-2-boronic acid.

  • The Causality of Failure (CIE): Deuterium incorporation often leads to a Chromatographic Isotope Effect (CIE). The C-D bond is slightly shorter and less polarizable than the C-H bond, causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase liquid chromatography (RPLC)[4]. This separation exposes the analyte and the IS to different matrix suppression zones in the MS source, reducing quantification trustworthiness.

Approach B: Carbon-13 Labeling ( 13 C)

To achieve absolute chemical stability and exact co-elution, 13 C labeling is the superior choice. The carbon skeleton does not undergo back-exchange in vivo or during harsh acidic/basic sample preparation.

  • The Mechanistic Solution: Palladium-catalyzed Suzuki cross-coupling utilizing[ 13 C 6​ ]-4-bromo-2-fluorobenzoic acid and unlabeled furan-2-boronic acid yields a +6 Da mass shift[5]. This guarantees identical physicochemical properties and exact co-elution with the native analyte, creating a self-validating system for rigorous GLP-compliant studies.

G SM 4-Bromo-2-fluorobenzoic acid + Furan-2-boronic acid H2 Deuterium Labeling (Furan-d3-boronic acid) SM->H2 Pd Catalyst C13 Carbon-13 Labeling ([13C6]-benzoic acid) SM->C13 Pd Catalyst ProdD [d3]-2-Fluoro-4-(furan-2-yl)benzoic acid (Risk of CIE & Back-exchange) H2->ProdD ProdC [13C6]-2-Fluoro-4-(furan-2-yl)benzoic acid (Stable, Exact Co-elution) C13->ProdC

Caption: Synthetic pathways for isotopic labeling of 2-Fluoro-4-(furan-2-yl)benzoic acid.

Section 3: Objective Performance Comparison

The following table summarizes the quantitative and qualitative differences between the two labeling approaches for LC-MS/MS validation:

FeatureDeuterium ( 2 H) LabelingCarbon-13 ( 13 C) Labeling
Precursor Used Furan-d3-2-boronic acid[ 13 C 6​ ]-4-bromo-2-fluorobenzoic acid
Mass Shift ( Δm/z ) +3 Da+6 Da
Isotopic Stability Moderate (Risk of H/D back-exchange)Absolute (No back-exchange)
Chromatographic Isotope Effect Present (Elutes ~0.05-0.1 min earlier)Absent (Exact co-elution)
Cost & Accessibility Lower cost, readily available precursorsHigher cost, custom precursor synthesis
Best Application Qualitative screening, early discoveryRigorous GLP-compliant PK/ADME validation

Section 4: Experimental Workflows

Protocol 1: Synthesis of[ 13 C 6​ ]-2-Fluoro-4-(furan-2-yl)benzoic acid

This protocol utilizes a palladium-catalyzed cross-coupling strategy to ensure high yields and isotopic fidelity[5].

  • Reagent Preparation: Dissolve [ 13 C 6​ ]-4-bromo-2-fluorobenzoic acid (1.0 eq) and furan-2-boronic acid (1.2 eq) in a thoroughly degassed mixture of THF/H 2​ O (4:1 v/v). Causality: Degassing prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq) and K 2​ CO 3​ (2.5 eq) under an inert argon atmosphere. Causality: Pd(dppf)Cl 2​ provides excellent turnover rates for sterically hindered biaryl systems.

  • Cross-Coupling: Heat the reaction mixture to 80°C for 12 hours.

  • Purification: Acidify the mixture with 1M HCl to pH 3, extract with ethyl acetate, and purify via reverse-phase flash chromatography.

  • Self-Validation Step: Analyze the purified compound via high-resolution mass spectrometry (HRMS). The protocol is validated only if the M+6 mass shift is confirmed and the M+0 (unlabeled) peak is <0.1% (preventing IS cross-talk).

Protocol 2: LC-MS/MS Bioanalytical Validation Workflow

This workflow ensures that the synthesized IS accurately corrects for matrix effects during biological sample analysis[4].

  • Sample Spiking: Spike 50 µL of blank plasma with a known concentration of native 2-fluoro-4-(furan-2-yl)benzoic acid and a fixed concentration (e.g., 100 ng/mL) of the [ 13 C 6​ ]-labeled IS.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to crash plasma proteins and release protein-bound analytes. Centrifuge at 14,000 x g for 10 min.

  • UHPLC Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 column. Utilize a gradient of water/acetonitrile with 0.1% formic acid.

  • Self-Validation (Co-elution Check): Monitor the extracted ion chromatograms (EIC). The retention time of the native analyte and the [ 13 C 6​ ]-IS must be identical (±0.01 min).

  • MS/MS Quantification: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM), calculating the area ratio of Analyte/IS.

G Plasma Plasma Sample + Labeled IS Ext Protein Precipitation & Extraction Plasma->Ext LC UHPLC Separation (Co-elution Check) Ext->LC MS ESI-MS/MS (MRM Transitions) LC->MS Data Ratio Quantification (Analyte/IS) MS->Data

Caption: LC-MS/MS bioanalytical validation workflow using stable isotope-labeled standards.

References

  • Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules / PubMed Central.

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry / Semantic Scholar.

  • A general route for 13C-labeled fluorenols and phenanthrenols via palladium-catalyzed cross-coupling and one-carbon homologation. Journal of Labelled Compounds and Radiopharmaceuticals / PubMed.

  • Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry / PubMed Central.

  • Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Analytical Chemistry / PubMed Central.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-4-(furan-2-YL)benzoic acid

Executive Summary & Chemical Profiling As a Senior Application Scientist, I approach novel building blocks not merely as passive reagents, but as highly interactive chemical systems. 2-Fluoro-4-(furan-2-yl)benzoic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I approach novel building blocks not merely as passive reagents, but as highly interactive chemical systems. 2-Fluoro-4-(furan-2-yl)benzoic acid is a specialized intermediate that merges a highly electronegative fluorinated benzoic acid core with a lipophilic furan heterocycle. Handling this compound requires predictive safety modeling: we must account for the synergistic hazards of both structural moieties to ensure zero-exposure operations during drug development workflows.

This guide provides a causality-driven, self-validating framework for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment (Causality-Driven Safety)

To design an effective safety matrix, we must first understand why this specific molecular architecture poses a threat to laboratory personnel.

  • Acidity and Ocular/Respiratory Irritation: The 2-fluorobenzoic acid substructure is a known1[1]. The highly electronegative fluorine atom at the ortho position increases the acidity of the carboxyl group via inductive effects. When the 2 becomes airborne and contacts the moisture of the eyes or respiratory tract, it rapidly dissociates, causing localized pH drops and acute tissue damage[2].

  • Systemic Toxicity via Dermal Absorption: The furan-2-yl moiety introduces significant lipophilicity, facilitating transport across the stratum corneum. Furan derivatives are frequently classified under3[3]. This necessitates strict prevention of dermal contact.

Quantitative Hazard Thresholds & PPE Matrix

The following table summarizes the quantitative data dictating our Personal Protective Equipment (PPE) choices.

Hazard ModalityGHS ClassificationRequired PPEQuantitative Spec / StandardMechanistic Causality
Ocular Exposure Eye Irrit. 2 (H319)Safety GogglesANSI Z87.1 (Snug-fitting)Blocks acidic dust from interacting with corneal moisture.
Dermal Exposure Acute Tox. 4 (H312)Nitrile Gloves> 0.11 mm thicknessNitrile provides a robust barrier against the lipophilic furan moiety.
Inhalation STOT SE 3 (H335)Fume HoodFace velocity > 100 fpmCaptures aerosolized particulates before reaching the breathing zone.
Environmental N/AStorageRoom Temp, Sealed to prevent degradation.

Exposure Mitigation & Workflow Diagram

HazardPathway Compound 2-Fluoro-4-(furan-2-yl) benzoic acid Dust Airborne Dust Generation Compound->Dust Contact Surface/Dermal Contact Compound->Contact Resp Respiratory Tract Irritation (H335) Dust->Resp Ocular Severe Eye Irritation (H319) Dust->Ocular Dermal Skin Irritation & Toxicity (H312) Contact->Dermal Hood Chemical Fume Hood (>100 fpm) Hood->Resp Prevents Goggles Safety Goggles (ANSI Z87.1) Goggles->Ocular Blocks Gloves Nitrile Gloves (>0.11mm) Gloves->Dermal Shields

Mechanistic exposure pathway and targeted PPE mitigation for fluorinated aryl-furan acids.

Step-by-Step Operational Methodologies

Trustworthiness requires a self-validating system. Follow these sequential protocols to ensure zero-exposure handling. Every step includes a validation check to confirm systemic safety before proceeding.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the Class II chemical fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases[4].

    • Validation Step: Hold a delicate tissue near the bottom of the hood sash; a strong, continuous inward pull validates adequate face velocity (>100 fpm).

  • PPE Verification: Don nitrile gloves, safety goggles, and a fully buttoned 100% cotton lab coat (to prevent static buildup).

    • Validation Step: Manually inflate the nitrile gloves and apply light pressure to check for micro-tears before handling the chemical.

  • Static Mitigation: Because 2-Fluoro-4-(furan-2-yl)benzoic acid is a fine powder, it can hold static charges. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the powder. Do not pour the powder directly from the bottle, as this generates aerosolized dust[1].

  • Sealing: Immediately recap the reagent bottle tightly.

    • Validation Step: Invert the sealed bottle gently to ensure the cap is perfectly threaded and secure before returning it to room-temperature storage.

Protocol B: Decontamination and Spill Response
  • Minor Powder Spills (< 50g): Do not sweep dry powder, which will aerosolize the irritant. Mist the spill gently with a dilute sodium bicarbonate solution to neutralize the fluorobenzoic acid moiety and suppress dust.

  • Collection: Wipe up the dampened powder using absorbent lab wipes.

  • Skin Contact Response: If dermal exposure occurs, immediately wash with plenty of soap and water for at least 15 minutes[4].

    • Validation Step: The lipophilic nature of the furan ring necessitates the use of soap to break down the compound[3]. Ensure the skin feels entirely free of any slippery or powdery residue.

Protocol C: Waste Disposal & Logistical Plan
  • Classification: Dispose of all contaminated wipes, gloves, and residual powder as Hazardous Halogenated Organic Solid Waste .

  • Segregation: Do not mix with strong acids or heavy metals. Place in a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Disposal Execution: Transfer to an approved waste disposal plant in accordance with local environmental and institutional regulations[1].

    • Validation Step: Cross-reference the waste manifest to ensure the presence of "Fluorinated Organic Acid" is explicitly declared for the disposal facility.

References

  • Sigma-Aldrich. "2-Fluoro-4-(propan-2-yl)benzoic acid | 1341179-82-5." Available at:

  • Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-fluorobenzoic acid / Related Halogenated Acids." Available at: 4

  • Fisher Scientific. "Safety Data Sheet: 2-Fluorobenzoic acid." Available at: 1

  • PubChem. "2-Fluorobenzoic acid | C7H5FO2 | CID 9935." Available at: 2

  • NextSDS. "4-(Fur-2-yl)benzoic acid — Chemical Substance Information." Available at:3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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